Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylate Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17514923
InChI: InChI=1S/C11H11NO3/c1-15-11(14)8-4-2-3-7-5-10(13)12-6-9(7)8/h2-4H,5-6H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol

Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylate

CAS No.:

Cat. No.: VC17514923

Molecular Formula: C11H11NO3

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylate -

Specification

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
IUPAC Name methyl 3-oxo-2,4-dihydro-1H-isoquinoline-8-carboxylate
Standard InChI InChI=1S/C11H11NO3/c1-15-11(14)8-4-2-3-7-5-10(13)12-6-9(7)8/h2-4H,5-6H2,1H3,(H,12,13)
Standard InChI Key LGSCPHQBCUZKDE-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=CC2=C1CNC(=O)C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylate belongs to the tetrahydroisoquinoline alkaloid family, which combines a partially saturated isoquinoline core with functional groups that modulate reactivity and bioactivity. The compound’s bicyclic framework consists of a benzene ring fused to a piperidine ring, with a ketone group at position 3 and a methyl ester at position 8. This arrangement creates distinct electronic and steric environments, influencing its solubility, stability, and interaction with biological targets.

Key Physicochemical Properties

PropertyData
CAS Number1823924-37-3
IUPAC NameMethyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylate
Molecular FormulaC11H11NO3\text{C}_{11}\text{H}_{11}\text{NO}_{3}
Molecular Weight205.21 g/mol
SolubilityModerate in polar organic solvents (e.g., ethanol, DCM)
Melting PointNot extensively documented

The compound’s stability under standard laboratory conditions and susceptibility to oxidation/reduction reactions necessitate careful handling.

Synthetic Methodologies

Core Synthetic Routes

The synthesis of methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylate typically employs cyclization strategies to construct the THIQ scaffold. Two predominant methods include:

  • Pictet-Spengler Reaction: Condensation of phenethylamine derivatives with carbonyl compounds under acidic conditions forms the tetrahydroisoquinoline core. Subsequent esterification introduces the methyl ester group .

  • Bischler-Napieralski Cyclization: Cyclodehydration of amides using phosphoryl chloride (POCl3\text{POCl}_3) generates the dihydroisoquinoline intermediate, which is reduced and oxidized to yield the target compound .

Optimization Techniques

  • Continuous Flow Chemistry: Enhances reaction efficiency and purity by minimizing side reactions.

  • Catalytic Asymmetric Synthesis: Emerging methods employ chiral catalysts to produce enantiomerically pure derivatives for targeted bioactivity studies .

Biological Activities and Mechanisms

Enzyme Inhibition

Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylate exhibits inhibitory effects on enzymes implicated in neurodegenerative and inflammatory pathways. For example:

  • Monoamine Oxidase (MAO) Inhibition: The compound’s planar aromatic system and electron-deficient carbonyl group facilitate binding to MAO-B, a target in Parkinson’s disease therapy .

  • Acetylcholinesterase (AChE) Interaction: Structural analogs demonstrate moderate AChE inhibition, suggesting potential for Alzheimer’s disease research .

Applications in Drug Development

Intermediate for Complex Molecules

The compound serves as a precursor for synthesizing analogs with enhanced pharmacokinetic profiles. For instance:

  • Ester Hydrolysis: Conversion to the free carboxylic acid enables further functionalization, such as amide bond formation with bioactive amines .

  • Hybrid Molecules: Coupling with quinoline or β-lactam moieties generates multitarget agents for resistant infections .

Structural-Activity Relationship (SAR) Insights

Comparative studies with positional isomers reveal the critical role of substituent placement:

CompoundPosition of CarboxylateKey Bioactivity
Methyl 3-oxo-THIQ-8-carboxylate8MAO-B inhibition
Methyl 3-oxo-THIQ-4-carboxylate4Enhanced antibacterial potency

The 8-carboxylate derivative’s superior MAO-B affinity underscores the importance of steric accessibility in enzyme binding .

Comparison with Tetrahydroisoquinoline Analogs

Functional Group Variations

  • 2-Methyl-1-oxo-THIQ-4-carboxylic Acid: Lacking the methyl ester, this analog exhibits higher aqueous solubility but reduced blood-brain barrier penetration .

  • Unsubstituted THIQ Scaffolds: Simpler analogs show weaker bioactivity, highlighting the necessity of the 3-oxo and 8-carboxylate groups for target engagement .

Future Directions and Challenges

Pharmacokinetic Optimization

Current research focuses on improving oral bioavailability through prodrug strategies, such as ester-to-amide conversions or nanoparticle encapsulation .

Target Identification

Proteomic and crystallographic studies are needed to elucidate off-target interactions and refine selectivity for clinical translation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator